molecular formula C11H14O3 B8477094 Methyl 4-hydroxy-4-phenylbutyrate

Methyl 4-hydroxy-4-phenylbutyrate

Cat. No. B8477094
M. Wt: 194.23 g/mol
InChI Key: CMSDQUFMNBKXMN-UHFFFAOYSA-N
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Patent
US06603034B2

Procedure details

At room temperature, a three-neck flask equipped with a reflux condenser, internal thermometer, dropping funnel and stirrer under nitrogen protective gas was initially charged with 15.1 g of zinc powder (231 mmol) in 90 ml of isopropyl acetate. After 3.7 ml of trimethylchlorosilane (29 mmol) had been added, the mixture was heated to 60° C. for 20 min, then allowed to cool to 55° C. and 32.6 g of undiluted methyl bromoacetate (213 mmol) were subsequently added dropwise within 10 min, and the temperature was maintained at 60° C. by external cooling. The mixture was then stirred at 50° C. for 15 min. After cooling to 5° C., 21.3 g of undiluted styrene oxide (178 mmol) were added, and the temperature was maintained at 5° C. by external cooling. After stirring had been continued at 5° C. for 30 min, the mixture was heated to 25° C. within 20 min and stirred at this temperature for a further 30 min. After cooling to 0° C., the mixture was acidified using 33 ml of 20% hydrochloric acid to a pH of 1 and stirred for 30 min. Excess zinc was then filtered off and the organic phase removed. The organic phase was then stirred at 0° C. with 40 ml of 1 N hydrochloric acid and finally washed with 20 ml of concentrated ammonia solution. After the phase separation, drying was effected over sodium sulfate and the solvent was distilled off under reduced pressure (>90% of the solvent isopropyl acetate was recovered). After distillation, methyl 4-hydroxy-4-phenylbutyrate was obtained in a yield of 30.9 g (90% of theory) and had a boiling point of 128° C. (4 mbar).
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
32.6 g
Type
reactant
Reaction Step Two
Quantity
21.3 g
Type
reactant
Reaction Step Three
Quantity
33 mL
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Five
Name
Quantity
15.1 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[Si](C)(C)Cl.Br[CH2:7][C:8]([O:10][CH3:11])=[O:9].[CH2:12]1[O:20][CH:13]1[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.Cl>C(OC(C)C)(=O)C.[Zn]>[OH:20][CH:13]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH2:12][CH2:7][C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
3.7 mL
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Two
Name
Quantity
32.6 g
Type
reactant
Smiles
BrCC(=O)OC
Step Three
Name
Quantity
21.3 g
Type
reactant
Smiles
C1C(C2=CC=CC=C2)O1
Step Four
Name
Quantity
33 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)(=O)OC(C)C
Name
Quantity
15.1 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 50° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At room temperature, a three-neck flask equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 55° C.
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained at 60° C. by external cooling
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 5° C.
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained at 5° C. by external cooling
STIRRING
Type
STIRRING
Details
After stirring
WAIT
Type
WAIT
Details
had been continued at 5° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 25° C. within 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
stirred at this temperature for a further 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Excess zinc was then filtered off
CUSTOM
Type
CUSTOM
Details
the organic phase removed
STIRRING
Type
STIRRING
Details
The organic phase was then stirred at 0° C. with 40 ml of 1 N hydrochloric acid
WASH
Type
WASH
Details
finally washed with 20 ml of concentrated ammonia solution
CUSTOM
Type
CUSTOM
Details
After the phase separation
CUSTOM
Type
CUSTOM
Details
drying
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure (>90% of the solvent isopropyl acetate was recovered)
DISTILLATION
Type
DISTILLATION
Details
After distillation

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC(CCC(=O)OC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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